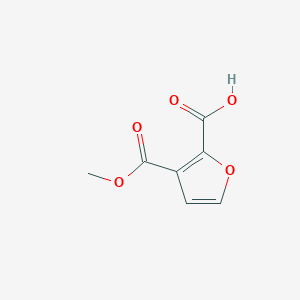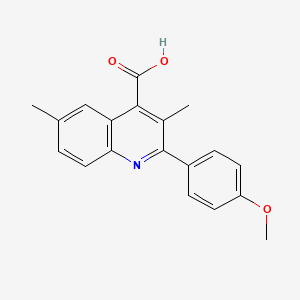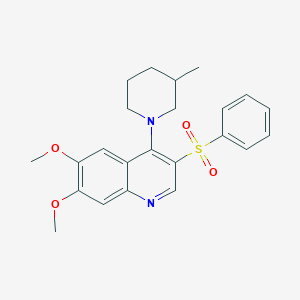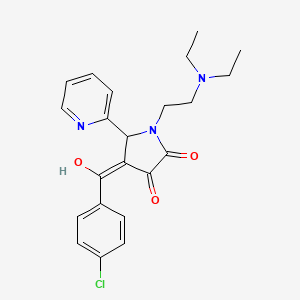![molecular formula C20H19ClO5 B2493234 2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-37-0](/img/structure/B2493234.png)
2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran derivatives are a class of organic compounds known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. The compound "2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate" falls into this category, with the benzofuran core structure being pivotal to its chemical and physical properties.
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves strategies like cyclization reactions, halogenation, and alkylation. For instance, an efficient synthesis method described for related compounds involves one-pot reactions under specific conditions to construct the benzofuran core, followed by subsequent functionalization steps (Choi et al., 2003). Such methods can potentially be adapted for the synthesis of "this compound," focusing on the selective introduction of substituents at the appropriate positions on the benzofuran ring.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including the target compound, can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. These techniques provide insights into the arrangement of atoms, the stereochemistry, and the presence of functional groups, critical for understanding the compound's reactivity and properties (Krawiecka et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
- A study describes the synthesis of benzofuran derivatives, highlighting their potential antimicrobial activity against a range of microorganisms, suggesting their utility in developing new antimicrobial agents (Krawiecka et al., 2012). This indicates a broader interest in benzofuran derivatives for their biological activities.
Photochromism and Electrochemical Properties
- Research into unsymmetrical isomeric diarylethenes bearing a methoxyl group, including studies on benzofuran derivatives, reveals insights into their photochromic and fluorescent properties. These findings suggest applications in material science for the development of molecular switches and sensors (Pu, Liu, & Miao, 2009).
Anticholinesterase Activity
- Novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been evaluated for their action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing significant inhibitory activity. Such compounds hold potential for the treatment of diseases like Alzheimer's (Luo et al., 2005).
Synthetic Methodologies
- The synthesis of complex molecules incorporating benzofuran units, such as those discussed, underlines the importance of benzofurans in organic synthesis. These methodologies enable the creation of compounds with potential application in medicinal chemistry and material science.
Antimicrobial and Antitumor Activities
- Benzofuran derivatives have been reported to possess moderate antimicrobial and antitumor activities, as demonstrated by compounds isolated from marine endophytic fungi. This suggests their potential in developing novel therapeutic agents (Xia et al., 2011).
Adenosine A1 Receptor Binding
- A naturally occurring benzofuran isolated from the roots of S. miltiorrhiza Bunge has shown high potency in adenosine A1 receptor binding, indicating the relevance of benzofuran derivatives in the modulation of receptor activity (Yang et al., 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO5/c1-13-19(20(22)24-9-8-23-2)17-11-16(6-7-18(17)26-13)25-12-14-4-3-5-15(21)10-14/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPIFUCGQXPPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Cl)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)
![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)

![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2493159.png)





![(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2493172.png)